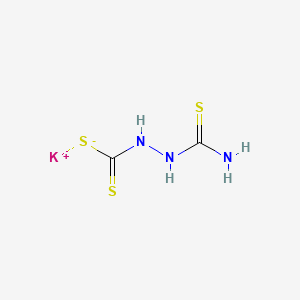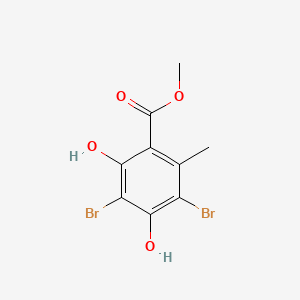
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Vue d'ensemble
Description
“Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate” is a chemical compound with the molecular formula C9H8Br2O4 . It has a molecular weight of 339.96 g/mol . The IUPAC name for this compound is "methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate” includes two bromine atoms, four oxygen atoms, and one methyl ester group . The InChI string representation of the molecule is "InChI=1S/C9H8Br2O4/c1-3-4 (9 (14)15-2)7 (12)6 (11)8 (13)5 (3)10/h12-13H,1-2H3" .Physical And Chemical Properties Analysis
“Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate” has a molecular weight of 339.96 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has 2 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 66.8 Ų .Applications De Recherche Scientifique
Biological Activities
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, derived from lichens, exhibits various pharmacological properties. Notably, it has shown potential in alpha-glucosidase inhibition and antimicrobial activity, particularly against antibiotic-resistant bacteria like Enterococcus faecium, Staphylococcus aureus, and Acinetobacter baumannii. Molecular docking studies further support the consistency between in vitro and in silico studies, highlighting its significant biological activity (Do et al., 2022).
Nematocidal Activity
In research focusing on oakmoss absolute, derivatives of 2,4-dihydroxybenzoates, including methyl 2,4-dihydroxy-3,6-di-methylbenzoate, have been identified for their nematocidal properties. Among these derivatives, the octyl ester displayed particularly strong activity, with minimal lethal concentrations measured, indicating its potential in addressing nematode-related issues (Ahad et al., 1991).
Synthetic Applications
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate has been used in various synthetic processes. For instance, it has been utilized in the preparation of alkyl 4,5-dibromo-2-methylbenzoate derivatives, showcasing its role in the synthesis of complex organic compounds. This application demonstrates its versatility in organic chemistry and potential utility in developing novel compounds (Gauna et al., 2008).
Propriétés
IUPAC Name |
methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALYLLBFOYLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399548 | |
| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
CAS RN |
715-33-3 | |
| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



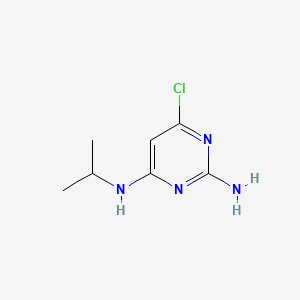
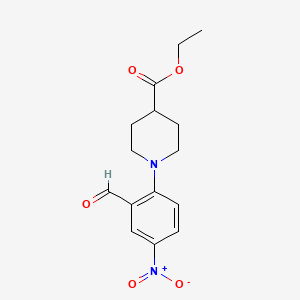
![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)
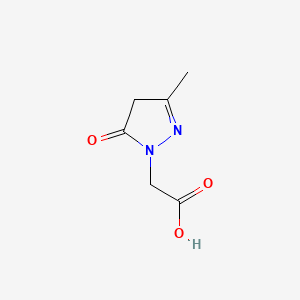
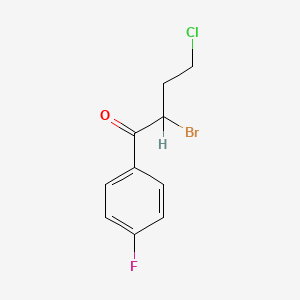
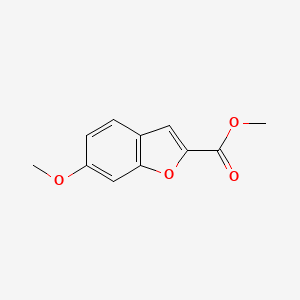
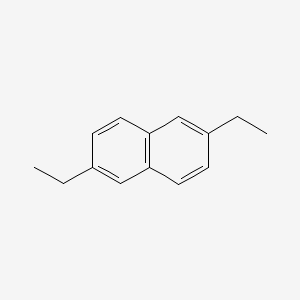
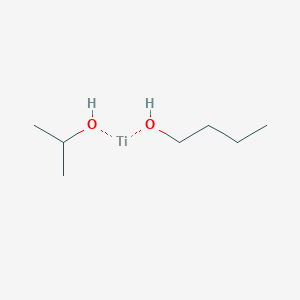
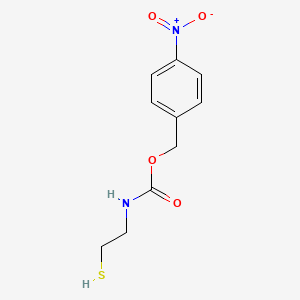
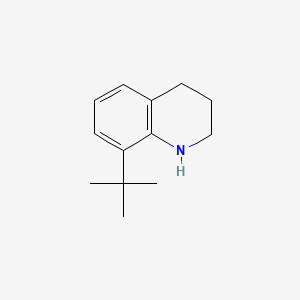
![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)
![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)
